4-(((4-Methylthiazol-2-yl)thio)methyl)benzonitrile
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Overview
Description
4-(((4-Methylthiazol-2-yl)thio)methyl)benzonitrile is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the thiazole ring in this compound contributes to its potential as a bioactive molecule.
Preparation Methods
The synthesis of 4-(((4-Methylthiazol-2-yl)thio)methyl)benzonitrile typically involves the reaction of 4-methylthiazole-2-thiol with benzyl bromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of the thiazole attacks the benzyl bromide, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(((4-Methylthiazol-2-yl)thio)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Scientific Research Applications
4-(((4-Methylthiazol-2-yl)thio)methyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s bioactive properties make it a candidate for studying its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development for treating infections and cancer.
Mechanism of Action
The mechanism of action of 4-(((4-Methylthiazol-2-yl)thio)methyl)benzonitrile involves its interaction with molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
4-(((4-Methylthiazol-2-yl)thio)methyl)benzonitrile can be compared with other thiazole derivatives, such as:
4-(((4-Methylthiazol-2-yl)thio)methyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group, which may affect its reactivity and biological activity.
4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-4-ol: Contains a piperidine ring, which may influence its pharmacological properties.
4-(((4-Methylthiazol-2-yl)thio)methyl)piperidine-1-carbonyl)benzonitrile: Another derivative with a piperidine ring and a carbonyl group, potentially altering its chemical behavior and applications.
Properties
Molecular Formula |
C12H10N2S2 |
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Molecular Weight |
246.4 g/mol |
IUPAC Name |
4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C12H10N2S2/c1-9-7-15-12(14-9)16-8-11-4-2-10(6-13)3-5-11/h2-5,7H,8H2,1H3 |
InChI Key |
IDLWMVOVEHRSQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)SCC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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